6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, spectral properties, and reactivity. These properties can often be found in chemical databases .Scientific Research Applications
Enantioselective Synthesis
6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane has been utilized in the enantioselective synthesis of homo-N-nucleosides, featuring a 1,4-dioxane sugar analog. This process involved preparing a dioxane homo-sugar analog from dimethyl tartrate and further elaborating it into homo-N-nucleoside analogs through reactions with uracil and adenine (Yu & Carlsen, 2008).
Syntheses and Conformation Studies
Studies on cyclic ethers, including 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane, have focused on the synthesis and conformational analysis of isomers. This research involved the cyclization reaction of butadiol with mercuric oxide and iodine, leading to various isomers of 1,4-dioxane, which were then analyzed using NMR spectrometry (Sumi & Kametani, 1973).
Photochromism Studies
Research has also been conducted on the photochromism of compounds in water-dioxane solutions, with a focus on the behavior of specific dioxane derivatives under different conditions (Namba & Suzuki, 1975).
Halogen-Bonded Dimeric Capsules
A study demonstrated the formation of a halogen-bonded dimeric resorcinarene capsule, involving iodine and a macrocyclic molecule containing 1,4-dioxane. This research highlighted the potential of 1,4-dioxane derivatives in constructing large molecular capsules through halogen bonding (Beyeh, Pan, & Rissanen, 2015).
Synthesis of Pharmaceutical Intermediates
The compound has been used in the synthesis of key intermediates for pharmaceuticals like atorvastatin. This involves various steps including iodolactonization and conversion to specific dioxane-based intermediates (Rádl, Stach, & Hájíček, 2002).
Crystal Structure Analysis
Studies on the crystal structure of 1,3-dioxane derivatives have been conducted, providing insights into the molecular conformations and interactions within these compounds (Li, Ding, Wei, & Ding, 2009).
Antibacterial Activity Research
Research into the antibacterial activity of dimethoxane, a related dioxane compound, has been carried out, highlighting its potential in pharmaceutical applications (Woolfson, 1977).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(iodomethyl)-2,2-dimethyl-1,4-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)5-9-4-6(3-8)10-7/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSFPOUNRPPJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(O1)CI)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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